molecular formula C10H16O2 B2795795 (2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 1807938-57-3

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Cat. No.: B2795795
CAS No.: 1807938-57-3
M. Wt: 168.236
InChI Key: VZRRCQOUNSHSGB-HNQUHTCLSA-N
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Description

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, also known as a derivative of camphor, is a bicyclic monoterpene ketone. This compound is notable for its unique structure, which includes a bicyclo[3.1.1]heptane ring system. It is commonly found in essential oils of various aromatic plants and has a characteristic camphoraceous odor.

Scientific Research Applications

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis and as a starting material for the synthesis of other complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its use in pharmaceuticals, particularly in formulations requiring a camphoraceous odor or as a topical analgesic.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other industrial chemicals.

Future Directions

The future research directions could involve the design of new high-energy density compounds (HEDCs) using this compound as a base structure. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is also a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one typically involves the oxidation of borneol or isoborneol. One common method is the oxidation of isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite under controlled conditions to yield the desired ketone.

Industrial Production Methods: Industrial production often employs catalytic oxidation processes. For example, the use of catalysts like platinum or palladium in the presence of oxygen can facilitate the oxidation of borneol to this compound efficiently.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form camphorquinone.

    Reduction: It can be reduced back to borneol or isoborneol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromic acid, sodium hypochlorite, or catalytic oxidation with platinum or palladium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Camphorquinone.

    Reduction: Borneol or isoborneol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one involves its interaction with biological membranes and proteins. It can modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

    Camphor: A closely related compound with a similar structure but differing in the position of the hydroxyl group.

    Borneol: The precursor to (2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, which can be oxidized to form the compound.

    Isoborneol: Another precursor that can be oxidized to yield this compound.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a hydroxyl and a ketone functional group within a bicyclic structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6?,7?,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRRCQOUNSHSGB-HNQUHTCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(=O)C2)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C2CC(C2(C)C)CC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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